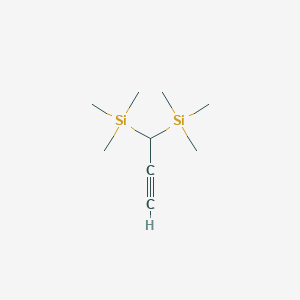
Silane, 2-propynylidenebis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, 2-propynylidenebis[trimethyl-]: is a specialized organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of silicon atoms bonded to organic groups, which imparts distinct reactivity and functionality. It is commonly used in various industrial and research applications due to its ability to form strong bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 2-propynylidenebis[trimethyl-] typically involves the reaction of 3-butene-1-ol with 3-mercaptopropyltrimethoxysilane. This reaction is facilitated by a “click” reaction mechanism between double bonds and sulfhydryl groups . The process involves the formation of hydroxyl group-terminated silane, which is then further reacted with isocyanates to produce the final compound.
Industrial Production Methods: In industrial settings, the production of Silane, 2-propynylidenebis[trimethyl-] often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, 2-propynylidenebis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: It can participate in reduction reactions, often facilitated by radical-based reagents.
Substitution: The compound can undergo substitution reactions, where organic groups attached to silicon are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Tris(trimethylsilyl)silane is often used as a radical-based reducing agent.
Substitution: Reagents such as halogens and organometallic compounds are commonly used.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Silane, 2-propynylidenebis[trimethyl-] is widely used in organic synthesis as a coupling agent and in the formation of complex molecular structures. Its ability to form strong bonds with both organic and inorganic materials makes it valuable in the development of advanced materials and composites .
Biology and Medicine: In biological and medical research, this compound is used in the modification of surfaces for improved biocompatibility and in the development of drug delivery systems. Its unique properties allow for the creation of surfaces that can interact with biological molecules in specific ways.
Industry: Industrially, Silane, 2-propynylidenebis[trimethyl-] is used in the production of sealants, adhesives, and coatings. Its ability to enhance the mechanical properties and durability of materials makes it a key component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Silane, 2-propynylidenebis[trimethyl-] involves the formation of strong covalent bonds with both organic and inorganic substrates. This is primarily achieved through silanol reactions, where the silane compound reacts with hydroxyl groups on surfaces to form stable siloxane bonds . The electron-releasing nature of the carbon-silicon bond also plays a crucial role in stabilizing positive charges during reactions, facilitating various electrophilic and nucleophilic processes .
Comparaison Avec Des Composés Similaires
Trimethyl(trifluoromethyl)silane: Known for its use in trifluoromethylation reactions.
Trimethyl-2-propenylsilane: Used in various organic synthesis applications.
Uniqueness: Silane, 2-propynylidenebis[trimethyl-] stands out due to its unique ability to form strong bonds with a wide range of materials, making it highly versatile in both research and industrial applications. Its specific reactivity and stability under various conditions also differentiate it from other similar compounds.
Propriétés
Numéro CAS |
177343-11-2 |
|---|---|
Formule moléculaire |
C9H20Si2 |
Poids moléculaire |
184.42 g/mol |
Nom IUPAC |
trimethyl(1-trimethylsilylprop-2-ynyl)silane |
InChI |
InChI=1S/C9H20Si2/c1-8-9(10(2,3)4)11(5,6)7/h1,9H,2-7H3 |
Clé InChI |
LIECUACEMWISFW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C#C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
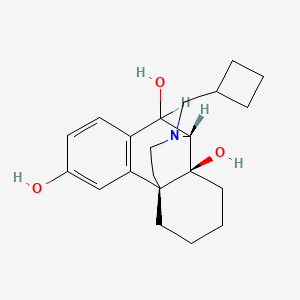
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)
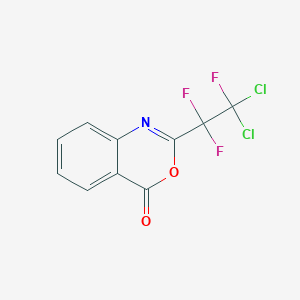
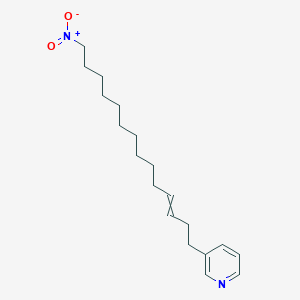
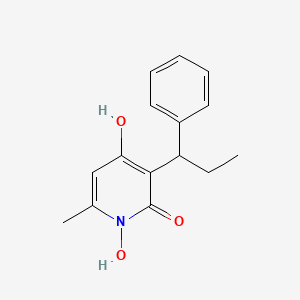
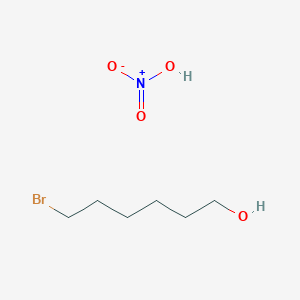
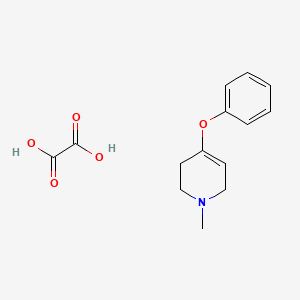
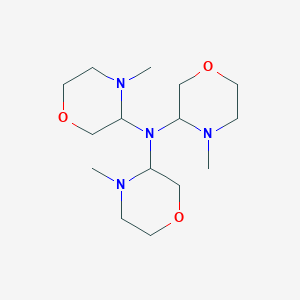
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
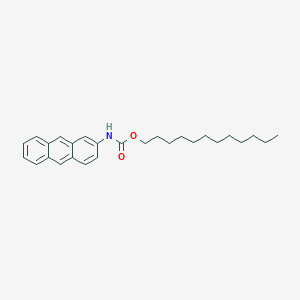
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
